molecular formula C10H21NO3 B2803885 tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate CAS No. 1103931-43-6

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate

Cat. No.: B2803885
CAS No.: 1103931-43-6
M. Wt: 203.282
InChI Key: KOQZYYCXXXYLFD-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate is a chemical compound with the molecular formula C9H19NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl group, a hydroxy group, and a carbamate functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-1-hydroxy-2-methylpropan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is an amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is used as a reagent in enzyme assays and as a substrate in biochemical studies. Its ability to interact with various enzymes makes it valuable in studying enzyme kinetics and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate functional group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
  • tert-Butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-ethylcarbamate
  • tert-Butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-isopropylcarbamate

Uniqueness

tert-Butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its tert-butyl group provides steric hindrance, while the hydroxy and carbamate groups offer opportunities for various chemical transformations. This combination makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11(6)10(4,5)7-12/h12H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQZYYCXXXYLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103931-43-6
Record name tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-(tert-butoxycarbonyl)-N,2-dimethylalanine in THF (0.17 M) was treated at RT with BH3-DMS complex in THF (10 eq., 2M) and the mixture was stirred at 45° C. for 8 h. The reaction was carefully quenched with H2O and the pH adjusted to 9 with 2M aq. Na2CO3. The mixture was then extracted with EtOAc and washed with brine. After drying over Na2SO4, the crude material was purified by FC (10-50% EtOAc in PE) to afford the product. (ES+) m/z 204 (M+H)+.
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